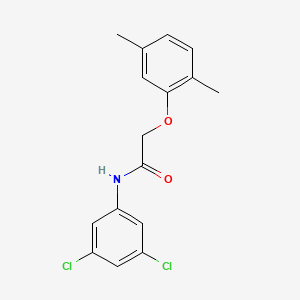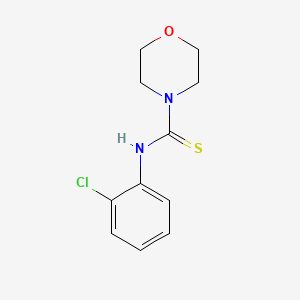
4-ethoxy-N-(2-isopropylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(2-isopropylphenyl)benzamide, also known as EIPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EIPB belongs to the class of benzamide compounds, which have been found to exhibit a range of biological activities, including analgesic, antipsychotic, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of 4-ethoxy-N-(2-isopropylphenyl)benzamide is not fully understood. However, it has been proposed that 4-ethoxy-N-(2-isopropylphenyl)benzamide may exert its biological effects by modulating the activity of certain ion channels and receptors in the body. Specifically, 4-ethoxy-N-(2-isopropylphenyl)benzamide has been found to interact with the TRPV1 receptor, which is involved in pain perception and inflammation. 4-ethoxy-N-(2-isopropylphenyl)benzamide has also been found to interact with the GABA receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-isopropylphenyl)benzamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-ethoxy-N-(2-isopropylphenyl)benzamide can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. 4-ethoxy-N-(2-isopropylphenyl)benzamide has also been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In vivo studies have shown that 4-ethoxy-N-(2-isopropylphenyl)benzamide can reduce pain and inflammation in animal models of neuropathic pain and arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-ethoxy-N-(2-isopropylphenyl)benzamide is its low toxicity profile, which makes it a potential candidate for therapeutic use. 4-ethoxy-N-(2-isopropylphenyl)benzamide is also relatively easy to synthesize, which makes it accessible for research purposes. However, one limitation of 4-ethoxy-N-(2-isopropylphenyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-ethoxy-N-(2-isopropylphenyl)benzamide. One area of interest is the development of 4-ethoxy-N-(2-isopropylphenyl)benzamide as a therapeutic agent for neuropathic pain, inflammation, and seizures. Another area of interest is the investigation of the antitumor activity of 4-ethoxy-N-(2-isopropylphenyl)benzamide and its potential use in cancer treatment. Additionally, further research is needed to elucidate the mechanism of action of 4-ethoxy-N-(2-isopropylphenyl)benzamide and its interaction with ion channels and receptors in the body.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-(2-isopropylphenyl)benzamide involves the reaction of 2-isopropylphenylamine with ethyl chloroformate, followed by the addition of benzoyl chloride in the presence of triethylamine. The resulting product is then treated with sodium ethoxide to produce 4-ethoxy-N-(2-isopropylphenyl)benzamide. This synthesis method has been reported in the literature and has been found to yield high purity 4-ethoxy-N-(2-isopropylphenyl)benzamide.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(2-isopropylphenyl)benzamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. These properties make 4-ethoxy-N-(2-isopropylphenyl)benzamide a potential therapeutic agent for a range of conditions, including neuropathic pain, inflammation, and seizures. 4-ethoxy-N-(2-isopropylphenyl)benzamide has also been found to exhibit antitumor activity, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
4-ethoxy-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-21-15-11-9-14(10-12-15)18(20)19-17-8-6-5-7-16(17)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYWFRYJUIRPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[2-(propan-2-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5798057.png)
![1-[4-(trifluoromethyl)benzyl]azocane](/img/structure/B5798062.png)

![4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)

![N-(2,3-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5798079.png)

![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)



